3-Methylcyclopentane-1,2-dione
Overview
Description
3-Methylcyclopentane-1,2-dione is an ortho-cyclic diketone with the molecular formula C6H8O2 and a molecular weight of 112.13 g/mol . This compound is known for its sweet, maple-like aroma and is used in various flavor and fragrance applications . It is also referred to as 3-Methyl-1,2-cyclopentanedione .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methylcyclopentane-1,2-dione can be synthesized through several methods. One common approach involves the reaction of 2-methylcyclopentane-1,3,5-trione with water and phosphoric acid under reflux conditions . Another method includes the catalytic reduction of 2-methylcyclopentane-1,3,5-trione over platinum .
Industrial Production Methods: Industrial production of this compound typically involves the distillation of wood or the corresponding tar oil, where it is formed during the dry distillation process . The compound is then purified through crystallization and distillation techniques.
Chemical Reactions Analysis
Types of Reactions: 3-Methylcyclopentane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkyl halides are often employed in substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclopentane derivatives.
Scientific Research Applications
3-Methylcyclopentane-1,2-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Methylcyclopentane-1,2-dione involves its interaction with various molecular targets and pathways:
Anti-inflammatory Effects: The compound exerts anti-inflammatory effects by inhibiting the activation of the nuclear factor-kappa B (NF-kappaB) pathway, which plays a central role in inflammation.
Peroxynitrite Scavenging: It scavenges peroxynitrite, a reactive nitrogen species, thereby reducing oxidative stress and inflammation.
Comparison with Similar Compounds
2-Methylcyclopentane-1,3-dione: Another cyclic diketone with similar structural features but different reactivity and applications.
3-Methyl-2-cyclopenten-1-one: A related compound with a similar molecular formula but distinct chemical properties and uses.
Uniqueness: 3-Methylcyclopentane-1,2-dione is unique due to its ortho-cyclic diketone structure, which imparts specific reactivity and aromatic properties. Its ability to act as a flavoring agent and its potential anti-inflammatory effects further distinguish it from similar compounds .
Properties
IUPAC Name |
3-methylcyclopentane-1,2-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-4-2-3-5(7)6(4)8/h4H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OACYKCIZDVVNJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3047716 | |
Record name | 3-Methyl-1,2-cyclopentanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3047716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pellets or Large Crystals, Off-white crystalline powder; [Alfa Aesar MSDS], Solid | |
Record name | 1,2-Cyclopentanedione, 3-methyl- | |
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Record name | 3-Methyl-1,2-cyclopentanedione | |
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Record name | 3-Methyl-1,2-cyclopentanedione | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031543 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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CAS No. |
765-70-8 | |
Record name | 3-Methyl-1,2-cyclopentanedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=765-70-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3-Methyl-1,2-cyclopentanedione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000765708 | |
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Record name | 1,2-Cyclopentanedione, 3-methyl- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 3-Methyl-1,2-cyclopentanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3047716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methylcyclopentane-1,2-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.049 | |
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Record name | 3-Methyl-1,2-cyclopentanedione | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031543 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
106.5 - 107 °C | |
Record name | 3-Methyl-1,2-cyclopentanedione | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031543 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-Methyl-1,2-cyclopentanedione?
A1: The molecular formula of 3-Methyl-1,2-cyclopentanedione is C6H8O2, and its molecular weight is 112.13 g/mol.
Q2: What is known about the enol structure of 3-Methyl-1,2-cyclopentanedione?
A2: Research indicates that 3-Methyl-1,2-cyclopentanedione predominantly exists in its enol form. This has been confirmed through spectroscopic studies. []
Q3: How does the presence of the α-diketone functionality in 3-Methyl-1,2-cyclopentanedione impact its reactivity?
A3: The α-diketone functionality in 3-Methyl-1,2-cyclopentanedione plays a crucial role in its reactivity. It enables the molecule to participate in reactions such as the "Pd AAA−Claisen rearrangement" and act as an efficient Michael acceptor in its oxidized ene-1,2-dione form. These properties have been strategically employed in the enantioselective synthesis of (-)-terpestacin. []
Q4: How does 3-Methyl-1,2-cyclopentanedione interact with the NF-κB signaling pathway?
A4: 3-Methyl-1,2-cyclopentanedione exhibits anti-inflammatory effects by downregulating the age-related NF-κB signaling cascade. Studies show that it reduces the phosphorylation of IκB and other upstream events in the NF-κB pathway. This, in turn, inhibits NF-κB translocation to the nucleus and the subsequent expression of pro-inflammatory genes like iNOS, COX-2, VCAM-1, MCP-1, and IL-6. []
Q5: Can 3-Methyl-1,2-cyclopentanedione scavenge reactive oxygen and nitrogen species?
A5: Yes, 3-Methyl-1,2-cyclopentanedione demonstrates potent scavenging activity against peroxynitrite (ONOO-), a reactive nitrogen species. It suppresses ONOO−-mediated oxidation of dihydrorhodamine 123 and protects glutathione reductase from ONOO−-induced damage. [] Additionally, research suggests that melanin can mediate a redox reaction involving adsorbed nitric oxide (NO) and oxygen in the presence of 3-methyl-1,2-cyclopentanedione. This reaction potentially leads to the formation of reactive oxygen species (ROS) and reactive nitrogen species (RNS). []
Q6: Does 3-Methyl-1,2-cyclopentanedione interact with any enzymes?
A6: 3-Methyl-1,2-cyclopentanedione has been identified as an uncompetitive inhibitor of a novel NADPH-dependent carbonyl reductase enzyme found in the fungi Mucor ambiguus AKU 3006. This enzyme exhibits high specificity for conjugated polyketones. []
Q7: How is 3-Methyl-1,2-cyclopentanedione used in the synthesis of other compounds?
A7: 3-Methyl-1,2-cyclopentanedione serves as a key starting material in the synthesis of dl-malyngolide, a marine antibiotic δ-lactone. [] It is also used in the synthesis of 2-Methylglutaric Acid through oxidation on anodically generated Ce(IV). []
Q8: Can 3-Methyl-1,2-cyclopentanedione be found in natural sources? What role does it play?
A8: 3-Methyl-1,2-cyclopentanedione is a volatile compound identified in various natural sources. For instance, it is found in the dry distillates of Acacia seyal stem, stem wood, and stem bark, which are used for their cosmetic, aromatic, and medicinal properties in Sudan. [] It is also present in bio-oil produced by the pyrolysis of coconut shells. [] In tobacco process flavor, derived from concentrated Sydney juice, 3-Methyl-1,2-cyclopentanedione contributes to the overall aroma profile. []
Q9: How does the concentration of 3-Methyl-1,2-cyclopentanedione affect the properties of wood vinegar?
A9: In wood vinegar derived from Cinnamomum parthenoxylon stem wood, 3-Methyl-1,2-cyclopentanedione contributes to its termiticidal activity. Higher concentrations of wood vinegar, and consequently 3-Methyl-1,2-cyclopentanedione, have been linked to increased termite mortality. []
Q10: What analytical techniques are used to identify and quantify 3-Methyl-1,2-cyclopentanedione?
A10: Gas chromatography-mass spectrometry (GC-MS) is commonly employed for both qualitative and quantitative analysis of 3-Methyl-1,2-cyclopentanedione in various matrices, including plant extracts, bio-oil, and wood vinegar. [, , , ]
Q11: Are there computational studies on 3-Methyl-1,2-cyclopentanedione and its complexes?
A11: Yes, Density Functional Theory (DFT) calculations have been utilized to investigate the adsorption behavior of 3-Methyl-1,2-cyclopentanedione on an aluminum (111) plane. [] Furthermore, DFT calculations combined with NMR studies have been used to analyze the isomers and conformers of 3-Methyl-1,2-cyclopentanedione complexes with Ti(OiPr)4. These studies have revealed the formation of multiple isomeric complexes and provided insights into their relative stabilities and abundances. []
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